1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid
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Overview
Description
1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid is a macrocyclic ligand known for its ability to form stable complexes with metal ions. This compound is particularly significant in the field of coordination chemistry due to its unique structure, which allows it to bind metal ions effectively. It is often used in various scientific and industrial applications, including medical imaging and radiotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid under basic conditions to introduce the acetic acid groups .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., gadolinium chloride) in aqueous or organic solvents under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to introduce new functional groups.
Major Products
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid exerts its effects primarily involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that encapsulates the metal ion, preventing its release and ensuring stability. This property is particularly important in medical applications, where the stability of the metal complex is crucial for effective imaging or therapy .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand with four acetic acid groups, widely used in medical imaging and radiotherapy.
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (DO2A): Similar structure but with two acetic acid groups, used in similar applications.
Uniqueness
1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid is unique due to its specific structure that allows for the formation of highly stable metal complexes. This stability is crucial for its effectiveness in medical and industrial applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
2-[4-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c17-11(18)9-15-5-3-13-1-2-14-4-6-16(8-7-15)10-12(19)20/h13-14H,1-10H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYYFHPZJKRUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCN(CCN1)CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229312-34-9 |
Source
|
Record name | 1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78236M86ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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